[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
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Overview
Description
Wilforine is an organic heteropentacyclic compound and pyridine alkaloid with formula C43H49NO18 originally isolated from the roots of Tripterygium wilfordii. It has a role as a plant metabolite and a phytogenic insecticide. It is an organic heteropentacyclic compound, an acetate ester, a benzoate ester, a macrocyclic lactone, a dihydroagarofuran sesquiterpenoid and a pyridine alkaloid.
Scientific Research Applications
Analogues as Potential Sialidase Inhibitors
Research by Bernet, Murty, and Vasella (1990) explored the synthesis of derivatives of N-Acetyl-6-amino-2,6-dideoxy-neuraminic Acid, focusing on intramolecular cycloaddition and thermolysis processes. These compounds were found to inhibit Vibrio cholerae sialidase, indicating potential applications in studying bacterial infections and developing inhibitors (Bernet, Murty, & Vasella, 1990).
Structural Analysis through Crystallography
In a study conducted by Nguyen et al. (2017), the crystal structure of a macrocyclic compound similar in structure to the queried compound was analyzed. This research has implications in understanding the molecular configurations and potential reactions of similar complex compounds (Nguyen et al., 2017).
Degradation and Partial Synthesis Studies
Quyen et al. (1993) conducted research on the degradation of solasodine, a process that involves the synthesis and transformation of complex organic compounds similar in structure to the queried compound. This study contributes to the understanding of organic synthesis and degradation pathways, which is essential in pharmaceutical and chemical research (Quyen, Ripperger, Adam, & Schreiber, 1993).
Antimalarial Agent Synthesis
Avery et al. (1996) explored the synthesis of endoperoxides and their transformation into compounds with antimalarial properties. This research demonstrates the application of complex organic synthesis in developing pharmacologically active compounds, relevant to the queried chemical structure (Avery, Fan, Karle, Bonk, Miller, & Goins, 1996).
Synthesis of Conformationally-Restricted Compounds
Asare-Nkansah and Wünsch (2016) described the synthesis of 1,3-dioxanes with axially-oriented phenyl moieties, demonstrating the capability to create conformationally-restricted compounds for potential use in various chemical and pharmaceutical applications. This research is relevant to understanding the structural manipulation and synthesis of complex organic molecules (Asare-Nkansah & Wünsch, 2016).
properties
Product Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
---|---|
Molecular Formula |
C43H49NO18 |
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m0/s1 |
InChI Key |
ZOCKGJZEUVPPPI-QSNSFFMXSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
synonyms |
wilforine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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